molecular formula C18H18ClN5O3 B2932260 2-(2-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396815-30-7

2-(2-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No. B2932260
CAS RN: 1396815-30-7
M. Wt: 387.82
InChI Key: WALYKXWSFHXZMV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex acetamides, including those with chlorophenyl groups, is a significant area of research. These compounds are often synthesized to explore their structural properties and potential biological activities. For example, the synthesis and QSAR studies of related compounds have been conducted to evaluate their antibacterial activities against both gram-positive and gram-negative bacteria, highlighting the relevance of structural modifications on biological efficacy (Desai et al., 2008). Additionally, the crystal structure of similar chlorophenyl-containing compounds has been determined to understand their molecular conformations and interactions better, which is crucial for drug design and material science applications (Saravanan et al., 2016).

Biological Activities

The biological activities of acetamide derivatives, particularly those with specific substitutions such as chlorophenyl groups, have been a focus of various studies. These compounds are explored for their potential antimicrobial, antifungal, and anticonvulsant activities. For instance, some acetamide derivatives have shown promising anticonvulsant activity against seizures induced by maximal electroshock, indicating their potential as therapeutic agents in epilepsy (Aktürk et al., 2002). Furthermore, studies on the antimicrobial activity of rhodanine-3-acetic acid derivatives, including chlorophenyl-containing compounds, have identified significant activity against mycobacteria, suggesting their application in combating tuberculosis and related diseases (Krátký et al., 2017).

Environmental and Herbicidal Research

Compounds with a chloroacetamide structure are also extensively studied for their environmental behavior and herbicidal activity. The metabolism of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes, has been investigated to understand their potential toxicological effects and metabolic pathways (Coleman et al., 2000). Such studies are crucial for assessing the safety and environmental impact of these compounds when used as agricultural chemicals.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-27-11-10-23-18(26)24(22-21-23)15-8-6-14(7-9-15)20-17(25)12-13-4-2-3-5-16(13)19/h2-9H,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALYKXWSFHXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

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